

EAPB02303: A Potent Imiqualine Derivative Outperforming Standard Chemotherapy in Preclinical Cancer Models

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Compound of Interest		
Compound Name:	EAPB 02303	
Cat. No.:	B10857355	Get Quote

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A comprehensive analysis of preclinical data reveals that EAPB02303, a second-generation imiqualine compound, demonstrates superior cytotoxic effects compared to several standard chemotherapeutic agents across various cancer types, including melanoma, pancreatic ductal adenocarcinoma (PDAC), and acute myeloid leukemia (AML). This guide provides a detailed comparison of EAPB02303's efficacy, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Superior In Vitro Cytotoxicity of EAPB02303

EAPB02303 exhibits potent, nanomolar-range cytotoxicity in a variety of cancer cell lines, significantly surpassing the efficacy of standard-of-care drugs.

Melanoma

In BRAF-mutant melanoma cell lines, EAPB02303 shows exceptional potency. For instance, in the A375 cell line, EAPB02303 has an IC50 value of 3 nM, which is approximately 20 times more potent than vemurafenib (IC50 = 139 nM)[1].



Cell Line	EAPB02303 IC50 (nM)	Vemurafenib IC50 (nM)
A375	3	139
ME WO	3	283
A2058	4	425
IPC 298	40	13,000

Data compiled from a study on imidazo[1,2-a]quinoxalines for melanoma treatment.[1]

Pancreatic Ductal Adenocarcinoma (PDAC)

EAPB02303 demonstrates low nanomolar activity in PDAC cell lines. Furthermore, it exhibits a potent synergistic effect when combined with paclitaxel, a standard chemotherapy for pancreatic cancer[2].

Cell Line	EAPB02303 IC50 (nM)	Gemcitabine IC50 (nM)	Paclitaxel IC50 (nM)
MiaPaCa-2	Low Nanomolar	~9,500	~4,900
Panc-1	Low Nanomolar	~9,500	~4,900

EAPB02303 data from

AACR Journals.

Gemcitabine and

Paclitaxel data are

representative values

from published

studies.[2][3]

Acute Myeloid Leukemia (AML)

EAPB02303 is highly effective against AML cell lines, irrespective of their NPM1 mutation status, and is 200-fold more potent than the first-generation imiqualine, EAPB0503. It also demonstrates greater efficacy than cytarabine, a cornerstone of AML therapy[4].



Cell Line	EAPB02303 IC50 (nM)	Cytarabine IC50 (nM)
OCI-AML2 (wt-NPM1)	<5	>1000
OCI-AML3 (NPM1c)	<5	~1000
KG-1α	~10	>1000
THP-1	~100	~500

Data for EAPB02303 and Cytarabine from a study on the novel imiqualine EAPB02303 in AML.[4][5][6][7]

Potent In Vivo Antitumor Activity

EAPB02303 has shown significant tumor growth inhibition in xenograft models of melanoma and pancreatic cancer.

Melanoma Xenograft Model

In a human melanoma A375 xenograft model, EAPB02303 treatment led to a dose-dependent reduction in tumor size and weight, which was correlated with a low mitotic index.

Pancreatic Cancer Xenograft Model

In subcutaneous PDAC xenograft mouse models, EAPB02303 effectively reduced tumor growth, highlighting its potential as a therapeutic agent for this challenging disease[2].

Mechanism of Action: A Dual-Pronged Attack

The cytotoxic effects of EAPB02303 are attributed to its unique mechanisms of action, which differ from first-generation imiqualines.

 Inhibition of PI3K/AKT/mTOR and Ras-MAPK Signaling Pathways: EAPB02303 potently downregulates these two key signaling cascades that are crucial for cancer cell proliferation, survival, and growth.



 Microtubule Destabilization: In certain cancer types like PDAC, EAPB02303 is bioactivated by the enzyme catechol-O-methyltransferase (COMT). The resulting methylated compound effectively inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of EAPB02303 or standard chemotherapy drugs for 48-72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
- Solubilization: The formazan crystals were dissolved in 150 μL of DMSO.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

- Cell Treatment: Cells were treated with EAPB02303 or control for 24 hours.
- Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
- Staining: Fixed cells were washed and stained with a solution containing propidium iodide
 (PI) and RNase A.



 Flow Cytometry: The DNA content was analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases were determined using cell cycle analysis software.

Western Blot Analysis

- Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA buffer.
- Protein Quantification: Protein concentration was determined using the BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR and Ras-MAPK pathways, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

- Cell Implantation: Human cancer cells (e.g., A375 melanoma or PDAC cells) were subcutaneously injected into the flank of immunodeficient mice.
- Tumor Growth: Tumors were allowed to grow to a palpable size.
- Treatment: Mice were treated with EAPB02303 or a vehicle control via intraperitoneal injection.
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blot).

Visualizing the Mechanism and Workflow



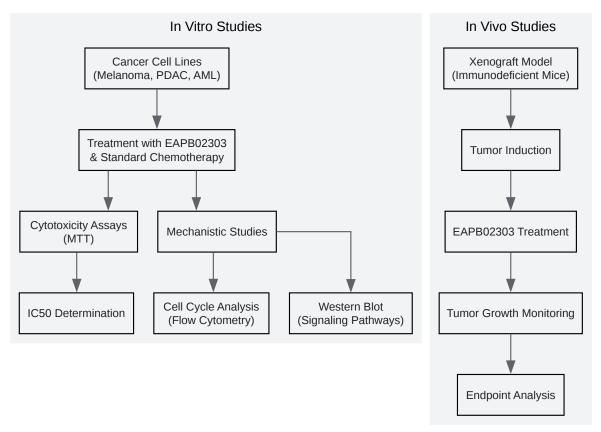




To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.



Experimental Workflow for EAPB02303 Evaluation





Microtubule Dynamics (in specific cancers) EAPB02303 Inhibits PI3K/AKT/mTOR Pathway Ras-MAPK Pathway Methylated EAPB02303 Microtubule Polymerization G2/M Arrest & Apoptosis Cell Proliferation & Survival Gene Expression & Cell Growth

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